molecular formula C11H21NO2 B14518009 2-Methyl-3-oxodecanamide CAS No. 62758-03-6

2-Methyl-3-oxodecanamide

Cat. No.: B14518009
CAS No.: 62758-03-6
M. Wt: 199.29 g/mol
InChI Key: KCAIAGZNLLMDLI-UHFFFAOYSA-N
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Description

2-Methyl-3-oxodecanamide is an organic compound that belongs to the class of amides It features a carbonyl group (C=O) attached to a nitrogen atom, which is further connected to a decane chain with a methyl substitution at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxodecanamide typically involves the reaction of 2-methyl-3-oxodecanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxodecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: 2-Methyl-3-oxodecanoic acid.

    Reduction: 2-Methyl-3-hydroxydecanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-oxodecanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its amide functionality.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amide bond can participate in various biochemical pathways, modulating the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxodecanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-Methyl-3-hydroxydecanamide: Formed by the reduction of 2-Methyl-3-oxodecanamide.

    N-Methyl-3-oxodecanamide: An N-methylated derivative.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62758-03-6

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-methyl-3-oxodecanamide

InChI

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-10(13)9(2)11(12)14/h9H,3-8H2,1-2H3,(H2,12,14)

InChI Key

KCAIAGZNLLMDLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(C)C(=O)N

Origin of Product

United States

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